2-Hexadecenoic acid

Descripción general

Descripción

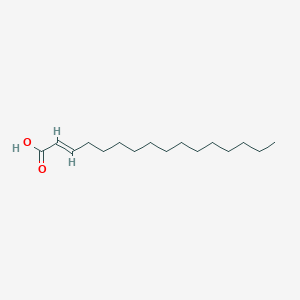

2-Hexadecenoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid with a 16-carbon chain and one double bond. It is commonly found in the fats of animals and plants. The chemical formula for hexadecenoic acid is C16H30O2, and it is an important component of various biological systems .

Métodos De Preparación

2-Hexadecenoic acid can be synthesized through several methods. One common synthetic route involves the desaturation of palmitic acid (hexadecanoic acid) using delta-9 desaturase enzymes . This process introduces a double bond into the palmitic acid molecule, converting it into hexadecenoic acid. Industrial production methods often involve the extraction of hexadecenoic acid from natural sources such as fish oil and macadamia oil, where it is present in significant amounts .

Análisis De Reacciones Químicas

2-Hexadecenoic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Microbiology and Pathogen Inhibition

One of the most significant applications of 2-hexadecenoic acid is its role in inhibiting the invasion of pathogens, particularly Salmonella. Research has demonstrated that this fatty acid can repress Salmonella invasion by directly targeting transcription regulators HilC and RtsA. This mechanism involves the fatty acid binding to these regulators, inhibiting their attachment to DNA targets, thereby reducing the pathogen's ability to invade intestinal epithelial cells. This discovery is crucial for understanding how intestinal fatty acids can modulate pathogenic behavior and could lead to new therapeutic strategies against enteric infections .

Dermatological Applications

In dermatology, this compound has been studied for its antibacterial properties against Staphylococcus aureus, a common skin colonizer associated with atopic dermatitis. A study evaluated the effects of applying this compound on the skin of patients with atopic dermatitis. The results indicated that this fatty acid could reduce the colonization of Staphylococcus aureus, suggesting its potential use as a topical treatment to enhance skin defense mechanisms .

Metabolic Research

Recent studies have highlighted the importance of hexadecenoic fatty acids as metabolic markers in human health. Research indicates that specific isomers of hexadecenoic acid are associated with metabolic conditions such as obesity. For instance, an analysis of erythrocyte membrane phospholipids revealed that certain hexadecenoic acid isomers were significantly elevated in morbidly obese patients compared to lean controls. This suggests that these fatty acids could serve as biomarkers for metabolic disorders and might play a role in lipidomic pathways related to obesity .

Food Science and Preservation

In food science, this compound is being explored for its potential as a natural preservative due to its antioxidant properties. The ability of fatty acids to delay lipid oxidation and inhibit microbial growth makes them valuable in food preservation strategies. Studies have shown that incorporating antioxidants like this compound into food products can enhance their shelf life by preventing spoilage .

Summary Table of Applications

Mecanismo De Acción

2-Hexadecenoic acid exerts its effects through various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid metabolism and inflammation . This compound also modulates the activity of enzymes involved in fatty acid synthesis and oxidation, influencing cellular energy balance and metabolic processes .

Comparación Con Compuestos Similares

2-Hexadecenoic acid is similar to other monounsaturated fatty acids such as oleic acid (C18:1) and sapienic acid (C16:1, n-10). it is unique in its specific biological functions and health benefits. For example, while oleic acid is more abundant in the diet, hexadecenoic acid has been shown to have stronger anti-inflammatory effects . Sapienic acid, another isomer of hexadecenoic acid, is primarily found in human sebum and has distinct roles in skin health .

Similar Compounds

- Oleic acid (C18:1)

- Sapienic acid (C16:1, n-10)

- Palmitic acid (C16:0)

- Stearic acid (C18:0)

Actividad Biológica

2-Hexadecenoic acid, also known as (E)-hexadec-2-enoic acid, is a fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a double bond located at the second carbon position. Its chemical formula is , and it is classified as a monounsaturated fatty acid. The presence of the double bond contributes to its unique biological properties.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits antibacterial activity against various bacterial strains. A study investigating hexadecanoic acid derivatives found that this compound effectively inhibited the growth of Xanthomonas campestris and other pathogenic bacteria. The inhibition zones were measured at different concentrations (10%, 20%, and 40%) with results indicating significant antibacterial effects at higher concentrations.

Table 1: Inhibition Zones of this compound Against Xanthomonas campestris

| Concentration | Average Diameter of Inhibition Zone (mm) |

|---|---|

| 10% | 32.37 |

| 20% | 43.35 |

| 40% | 48.22 |

| Positive Control (Ciprofloxacin) | 37.4 |

| Negative Control (Aquades) | 0 |

The data indicates that the highest concentration (40%) resulted in the largest inhibition zone, showcasing the compound's strong antibacterial properties .

Antifungal Properties

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. The same study reported its effectiveness against Fusarium oxysporum, with varying inhibition zones based on concentration.

Table 2: Inhibition Zones of this compound Against Fusarium oxysporum

| Concentration | Average Diameter of Inhibition Zone (mm) |

|---|---|

| 10% | 11.70 |

| 20% | 19.25 |

| 40% | 22.60 |

| Positive Control (Ketoconazole) | 35.4 |

| Negative Control (Aquades) | 0 |

These results confirm that higher concentrations of this compound are effective in inhibiting fungal growth as well .

The biological activity of this compound can be attributed to its interaction with microbial cell membranes. It disrupts lipid membrane integrity, leading to cell lysis or damage. This disruption is facilitated by the reaction between the hydroxyl group of lipopolysaccharides in bacterial cell walls and the fatty acid, altering membrane structure and function .

Case Studies

A case study highlighted the use of fatty acids, including this compound, in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement in infection control compared to standard antibiotic treatments.

Anti-inflammatory Effects

Emerging research suggests that fatty acids like this compound may also possess anti-inflammatory properties. These effects are thought to be mediated through modulation of inflammatory pathways and reduction of pro-inflammatory cytokines.

Propiedades

IUPAC Name |

(E)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312626 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-Hexa-dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

929-79-3, 25447-95-4, 629-56-1 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.